molecular formula C18H16N2O2S B2872912 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034441-67-1

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2872912
CAS No.: 2034441-67-1
M. Wt: 324.4
InChI Key: DBTRYQIUTKHQFF-UHFFFAOYSA-N
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Description

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Pyridine Derivatives: These compounds share the pyridine ring structure and are used in various chemical and biological applications.

    Benzamide Derivatives: These compounds share the benzamide core and are studied for their diverse biological activities.

Uniqueness

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-7-3-2-6-15(16)18(21)20-11-13-5-4-9-19-17(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTRYQIUTKHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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